molecular formula C16H25N3O2 B7344982 (2S,3R)-N-(2-tert-butyl-5-methylpyrazol-3-yl)-2-cyclopropyloxolane-3-carboxamide

(2S,3R)-N-(2-tert-butyl-5-methylpyrazol-3-yl)-2-cyclopropyloxolane-3-carboxamide

货号 B7344982
分子量: 291.39 g/mol
InChI 键: ZCOHXBYFRWOQFW-OCCSQVGLSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2S,3R)-N-(2-tert-butyl-5-methylpyrazol-3-yl)-2-cyclopropyloxolane-3-carboxamide, also known as BMS-986177, is a novel small molecule drug that has shown potential in treating various diseases.

作用机制

(2S,3R)-N-(2-tert-butyl-5-methylpyrazol-3-yl)-2-cyclopropyloxolane-3-carboxamide exerts its pharmacological effects by selectively targeting and inhibiting the activity of a protein called Bruton's tyrosine kinase (BTK). BTK plays a crucial role in the activation of immune cells, and its dysregulation has been implicated in the pathogenesis of several diseases. By inhibiting BTK, this compound can modulate the immune response and reduce inflammation, making it a promising drug candidate for the treatment of various diseases.
Biochemical and physiological effects:
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is well-tolerated in animal models, with no significant adverse effects observed at therapeutic doses. This compound has also been shown to selectively target BTK, with minimal off-target effects on other kinases.

实验室实验的优点和局限性

(2S,3R)-N-(2-tert-butyl-5-methylpyrazol-3-yl)-2-cyclopropyloxolane-3-carboxamide has several advantages for use in lab experiments, including its high yield and purity, favorable pharmacokinetic profile, and selective targeting of BTK. However, there are also some limitations to its use, including its high cost and the need for specialized equipment and expertise for its synthesis and analysis.

未来方向

There are several potential future directions for research on (2S,3R)-N-(2-tert-butyl-5-methylpyrazol-3-yl)-2-cyclopropyloxolane-3-carboxamide. One area of interest is the development of more potent and selective BTK inhibitors based on the structure of this compound. Another direction is the investigation of its efficacy in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to elucidate the mechanisms underlying its pharmacological effects and to identify potential biomarkers for patient selection and monitoring.
Conclusion:
In conclusion, this compound is a promising small molecule drug with potential therapeutic applications in various diseases. Its selective targeting of BTK and favorable pharmacokinetic profile make it an attractive drug candidate for further research and development. While there are some limitations to its use, the potential benefits of this compound warrant further investigation in preclinical and clinical studies.

合成方法

The synthesis of (2S,3R)-N-(2-tert-butyl-5-methylpyrazol-3-yl)-2-cyclopropyloxolane-3-carboxamide involves a multi-step process that includes the coupling of tert-butyl-5-methylpyrazole with a cyclopropyl ketone intermediate, followed by the formation of an oxolane ring and the introduction of a carboxamide group. The final product is obtained in high yield and purity, making it suitable for further research and development.

科学研究应用

(2S,3R)-N-(2-tert-butyl-5-methylpyrazol-3-yl)-2-cyclopropyloxolane-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. Several preclinical studies have demonstrated its effectiveness in inhibiting the growth of cancer cells and reducing inflammation in animal models.

属性

IUPAC Name

(2S,3R)-N-(2-tert-butyl-5-methylpyrazol-3-yl)-2-cyclopropyloxolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2/c1-10-9-13(19(18-10)16(2,3)4)17-15(20)12-7-8-21-14(12)11-5-6-11/h9,11-12,14H,5-8H2,1-4H3,(H,17,20)/t12-,14+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCOHXBYFRWOQFW-OCCSQVGLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2CCOC2C3CC3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C(=C1)NC(=O)[C@@H]2CCO[C@H]2C3CC3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。